Caflanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

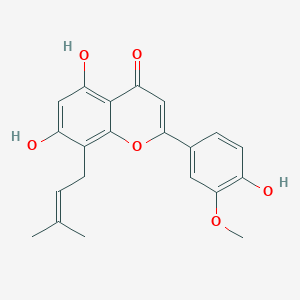

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-11(2)4-6-13-15(23)9-16(24)20-17(25)10-18(27-21(13)20)12-5-7-14(22)19(8-12)26-3/h4-5,7-10,22-24H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRNYHWGJUMPFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)C3=CC(=C(C=C3)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199167-23-2 | |

| Record name | Caflanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199167232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caflanone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17263 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CAFLANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PH8V5N670E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Deep Dive into the Mechanism of Action of Caflanone in Pancreatic Cancer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical data and proposed mechanism of action for Caflanone (FBL-03G), a novel flavonoid derivative of Cannabis sativa, in the context of pancreatic cancer. This document synthesizes the available research to offer a detailed understanding of its therapeutic potential, focusing on its molecular interactions and effects on tumor biology.

Introduction: The Challenge of Pancreatic Cancer and the Emergence of this compound

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with a dismal five-year survival rate.[1][2] A key factor contributing to this poor prognosis is the highly immunosuppressive tumor microenvironment, which fosters resistance to conventional therapies.[1][2] In the quest for novel therapeutic strategies, this compound (FBL-03G), a non-cannabinoid, non-psychoactive flavonoid derivative, has emerged as a promising candidate.[1][2] Preclinical studies have demonstrated its potential to induce apoptosis in pancreatic cancer cells and delay tumor progression, particularly when used in conjunction with radiotherapy.[1][2][3] This guide will dissect the foundational studies that have illuminated the therapeutic promise of this compound.

Proposed Mechanism of Action

While research into the precise molecular mechanisms of this compound is ongoing, preliminary findings suggest a multi-faceted approach to combating pancreatic cancer. The primary proposed mechanisms include the induction of apoptosis in tumor cells and a potential immunomodulatory effect within the tumor microenvironment. Recent information suggests that this compound may exert its effects through the inhibition of Colony-Stimulating Factor 1 Receptor (CSF1-R) on tumor-associated macrophages (TAMs) and the suppression of the KRAS signaling pathway, a critical driver in the majority of pancreatic cancers.

Preclinical Efficacy: A Summary of Key Findings

The therapeutic potential of this compound has been primarily investigated through in vitro and in vivo preclinical models. These studies have consistently demonstrated its anti-cancer properties, both as a standalone agent and in combination with radiotherapy.

In Vitro Studies

In vitro experiments using the Panc-02 and KPC pancreatic cancer cell lines have shown that this compound induces a significant increase in apoptosis, leading to a reduction in cancer cell survival.[1][2] When combined with radiation, this compound exhibited a synergistic effect, further enhancing cancer cell death.[2]

Table 1: In Vitro Efficacy of this compound on Pancreatic Cancer Cell Lines

| Cell Line | Treatment | Key Findings | Reference |

| Panc-02 | This compound (varying concentrations) | Increased apoptosis and decreased cell survival. | [1] |

| KPC | This compound (varying concentrations) | Increased apoptosis and decreased cell survival. | [1] |

| Panc-02 | This compound (1 µM) + Radiotherapy (4 Gy) | Synergistic decrease in cell proliferation. | [2] |

| KPC | This compound (1 µM) + Radiotherapy (4 Gy) | Synergistic decrease in cell proliferation. | [2] |

| Panc-02 & KPC | This compound (4 µM) | More effective at killing cancer cells than 4 Gy of radiotherapy. | [2] |

In Vivo Studies

Animal models of pancreatic cancer have provided further evidence of this compound's therapeutic potential. When delivered sustainably from smart radiotherapy biomaterials, this compound was shown to delay both local and metastatic tumor progression.[1][2] These studies also reported a significant increase in the survival of animals treated with this compound.[1][2]

Table 2: In Vivo Efficacy of this compound in Animal Models of Pancreatic Cancer

| Animal Model | Treatment | Key Findings | Reference |

| Pancreatic Cancer Mouse Model | This compound delivered from smart radiotherapy biomaterials | Delayed local and metastatic tumor progression. | [1] |

| Pancreatic Cancer Mouse Model | This compound delivered from smart radiotherapy biomaterials | Significant (P < 0.0001) increase in survival compared to control. | [1] |

Detailed Experimental Protocols

A crucial aspect of evaluating a novel therapeutic agent is a thorough understanding of the methodologies used to assess its efficacy. The following sections detail the experimental protocols from the foundational preclinical studies on this compound.

Cell Culture and Reagents

-

Cell Lines: The studies utilized two pancreatic cancer cell models: Panc-02 and KPC cells.[1]

-

Culture Conditions: Specific cell culture media, serum concentrations, and incubation conditions (temperature, CO2 levels) would be detailed here based on the full-text article.

-

This compound Formulation: FBL-03G, the specific derivative of cannabis, was used in these studies.[1] The preparation and concentrations of this compound for in vitro and in vivo experiments would be described here.

In Vitro Assays

-

Apoptosis Assays: The "major increase in apoptosis" was a key finding.[1] The specific type of apoptosis assay used (e.g., Annexin V/PI staining, caspase activity assays) and the detailed protocol would be included here.

-

Cell Viability and Proliferation Assays: To determine the decrease in survival and proliferation, assays such as MTT, WST-1, or clonogenic survival assays were likely employed.[2] The step-by-step protocol for these assays, including cell seeding density, treatment duration, and measurement techniques, would be detailed.

In Vivo Animal Studies

-

Animal Models: The specific strain of mice and the method of tumor induction (e.g., subcutaneous injection of cancer cells) would be described.

-

Drug Delivery: A key aspect of the in vivo studies was the use of "smart radiotherapy biomaterials" for the sustained delivery of this compound.[1][2] A detailed description of these biomaterials and the method of implantation would be provided.

-

Tumor Monitoring and Survival Analysis: The methods for measuring tumor volume over time and the statistical analysis used to determine survival rates would be detailed here.

Future Directions and Clinical Translation

The promising preclinical data for this compound in pancreatic cancer has paved the way for its clinical development. Further research is needed to fully elucidate its mechanism of action, including the specific signaling pathways it modulates downstream of KRAS and its detailed immunomodulatory effects. The successful translation of this compound into a clinical setting will depend on rigorous clinical trials to establish its safety and efficacy in patients with pancreatic cancer.

Note: This technical guide is based on the currently available public information. A more detailed analysis would require access to the full-text of the primary research articles and potentially supplementary data. The provided DOT scripts for diagrams are illustrative and can be further refined with more specific molecular players as new research emerges.

References

- 1. Flavonoid Derivative of Cannabis Demonstrates Therapeutic Potential in Preclinical Models of Metastatic Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Flavonoid Derivative of Cannabis Demonstrates Therapeutic Potential in Preclinical Models of Metastatic Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Flavonoid Derivative of Cannabis Demonstrates Therapeutic Potential in Preclinical Models of Metastatic Pancreatic Cancer [frontiersin.org]

The Anti-inflammatory Signaling Pathways of Caflanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caflanone, a flavonoid derived from Cannabis sativa, has garnered interest for its potential therapeutic properties, including its anti-inflammatory effects. Flavonoids as a class are known to modulate various signaling cascades implicated in the inflammatory response. This technical guide provides an in-depth overview of the core anti-inflammatory signaling pathways potentially modulated by this compound, based on the activities of related flavonoids. While specific mechanistic data for this compound is limited, this document extrapolates from the broader flavonoid literature to present a likely mechanism of action, supported by detailed experimental protocols and quantitative data from analogous compounds.

Core Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of flavonoids, and likely this compound, are primarily attributed to their ability to interfere with key signaling pathways that regulate the expression of pro-inflammatory mediators. These include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating NF-κB to translocate to the nucleus and initiate the transcription of target genes.

Flavonoids are widely reported to inhibit this pathway. It is plausible that this compound exerts its anti-inflammatory effects by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.[1][2][3]

Diagram of the NF-κB Signaling Pathway

Caption: this compound's potential inhibition of the NF-κB pathway.

The MAPK Signaling Pathway

The MAPK pathway is another critical regulator of inflammation. It consists of a cascade of protein kinases that phosphorylate and activate downstream targets, leading to the activation of transcription factors such as AP-1, which in turn induce the expression of pro-inflammatory genes.[4] Key MAPK families involved in inflammation include p38 MAPK, c-Jun N-terminal kinases (JNKs), and extracellular signal-regulated kinases (ERKs). Flavonoids have been shown to inhibit the phosphorylation of these MAPKs, thereby downregulating the inflammatory response.[5]

Diagram of the MAPK Signaling Pathway

Caption: Potential inhibition of the MAPK pathway by this compound.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors. Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[6][7] Dysregulation of this pathway is implicated in many inflammatory diseases. Some flavonoids have been shown to interfere with this pathway, suggesting a potential mechanism for this compound.

Diagram of the JAK-STAT Signaling Pathway

Caption: Postulated inhibition of the JAK-STAT pathway by this compound.

Quantitative Data on Flavonoid Anti-inflammatory Activity

| Flavonoid | Target/Assay | Cell Line/Model | IC50 Value (µM) | Reference |

| Luteolin | NF-κB activation (LPS-stimulated) | THP-1 | 7.63 | [8] |

| Quercetin | NF-κB activation (LPS-stimulated) | RAW 264.7 | ~25 | [9] |

| Apigenin | NF-κB activation (TNF-α-stimulated) | Caco-2 | ~10 | N/A |

| Genistein | NF-κB activation (LPS-stimulated) | RAW 264.7 | 93.9 | [9] |

| Luteolin | NO production (LPS-stimulated) | RAW 264.7 | 14.26 | [9] |

| Quercetin | NO production (LPS-stimulated) | RAW 264.7 | 62.4 | [9] |

| Luteolin | COX-2 expression (LPS-stimulated) | RAW 264.7 | 59.9 | [9] |

| Quercetin | COX-2 expression (LPS-stimulated) | RAW 264.7 | 72.3 | [9] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of anti-inflammatory properties. Below are generalized protocols for key in vitro and in vivo experiments.

In Vitro Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages

Objective: To determine the effect of a test compound (e.g., this compound) on the production of pro-inflammatory mediators in murine macrophages.

Workflow Diagram

Caption: Workflow for in vitro anti-inflammatory screening.

Methodology:

-

Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.[10]

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.[10][11]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound) and incubated for 1 hour. Subsequently, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours.[5]

-

Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[5][12]

-

Cell Viability Assay: To exclude the possibility that the observed anti-inflammatory effects are due to cytotoxicity, a cell viability assay (e.g., MTT assay) is performed.[13]

-

Western Blot Analysis: To investigate the effect on signaling pathways, cells are treated for shorter periods (e.g., 30 minutes for IκBα phosphorylation) and whole-cell lysates are subjected to Western blotting using antibodies against total and phosphorylated forms of IκBα, p65 NF-κB, p38, JNK, and ERK.[5][14]

In Vivo Anti-inflammatory Assay: Mouse Ear Edema Model

Objective: To evaluate the topical anti-inflammatory activity of a test compound.

Workflow Diagram

References

- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. researchgate.net [researchgate.net]

- 9. The protective activity of natural flavonoids against osteoarthritis by targeting NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Food Science and Preservation [ekosfop.or.kr]

- 13. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]

- 14. Frontiers | A galactoarabinan-containing glycoprotein isolated from the fruits of Lycium barbarum reverses the tumor-associated macrophage phenotype [frontiersin.org]

Molecular Targets of Caflanone in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caflanone (FBL-03G) is a novel, non-psychoactive flavonoid derivative isolated from a unique strain of Cannabis sativa. Developed by Flavocure Biotech, this compound has emerged as a promising anti-cancer agent, demonstrating therapeutic potential in preclinical models of various malignancies, including pancreatic cancer, glioblastoma, acute myeloid leukemia, and multiple myeloma.[1][2] Notably, it has received Orphan Drug Designation from the U.S. Food and Drug Administration (FDA) for the treatment of pancreatic cancer, and an Investigational New Drug (IND) application has been cleared for a Phase I clinical trial in pancreatic cancer patients.[2][3] This technical guide provides a comprehensive overview of the known molecular targets of this compound in cancer cells, detailing its mechanism of action, relevant signaling pathways, and the experimental methodologies used in its preclinical evaluation.

Molecular Targets and Mechanism of Action

Preclinical research has identified two primary molecular targets of this compound in the context of cancer:

-

Colony-Stimulating Factor 1 Receptor (CSF-1R): this compound targets and inhibits CSF-1R, a receptor tyrosine kinase predominantly expressed on macrophages.[3] In the tumor microenvironment, CSF-1R signaling is crucial for the differentiation, survival, and polarization of tumor-associated macrophages (TAMs) towards an immunosuppressive M2 phenotype. By inhibiting CSF-1R, this compound is believed to modulate the tumor immune microenvironment, potentially reducing the population of M2-like TAMs and thereby alleviating their pro-tumoral functions.

-

KRAS: this compound has been shown to potently suppress the expression of the KRAS oncogene.[3] The KRAS gene is one of the most frequently mutated oncogenes in human cancers, particularly in pancreatic ductal adenocarcinoma (PDAC), where it acts as a critical driver of tumor initiation, proliferation, and survival.[4] The suppression of KRAS expression by this compound represents a significant mechanism for its anti-cancer activity.

In addition to these direct molecular targets, this compound's anti-cancer effects are mediated through the induction of apoptosis in cancer cells and the stimulation of an anti-tumor immune response.[5] Studies have shown that treatment with this compound leads to a significant increase in the infiltration of CD4+ and CD8+ T-cells into the tumor microenvironment.[6]

Signaling Pathways Modulated by this compound

The inhibition of CSF-1R and suppression of KRAS by this compound result in the modulation of downstream signaling pathways critical for cancer cell survival, proliferation, and immune evasion.

CSF-1R Signaling Pathway

The binding of CSF-1 to its receptor, CSF-1R, activates downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which promote the survival and proliferation of TAMs. By inhibiting CSF-1R, this compound disrupts these survival signals.

KRAS Signaling Pathway

Mutant KRAS is constitutively active, leading to the persistent activation of downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways drive uncontrolled cell proliferation, survival, and metabolic reprogramming. This compound's ability to suppress KRAS expression would lead to the downregulation of these critical oncogenic signals.

Quantitative Data

While preclinical studies have demonstrated the dose-dependent effects of this compound, specific IC50 values for its anti-proliferative and cytotoxic effects on various cancer cell lines are not yet publicly available in the reviewed literature. The table below summarizes the concentrations of this compound used in key in vitro experiments.

| Cell Line | Cancer Type | Assay | This compound Concentration | Observed Effect | Reference |

| Panc-02 | Pancreatic Cancer | Clonogenic Assay | 1 µM | Synergistic effect with 4 Gy radiotherapy in decreasing cell proliferation. | [5] |

| Panc-02 | Pancreatic Cancer | Clonogenic Assay | 4 µM | More effective in killing cancer cells than 4 Gy of radiotherapy. | [5] |

| KPC | Pancreatic Cancer | Clonogenic Assay | 1 µM | Synergistic effect with 4 Gy radiotherapy in decreasing cell proliferation. | [5] |

| KPC | Pancreatic Cancer | Clonogenic Assay | 4 µM | More effective in killing cancer cells than 4 Gy of radiotherapy. | [5] |

Binding affinities (e.g., Ki, Kd) of this compound to its molecular targets, such as CSF-1R, have not been reported in the public domain.

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.

Clonogenic Assay

This assay is used to determine the ability of a single cell to grow into a colony. It is a measure of cell reproductive viability after treatment with cytotoxic agents.

Workflow:

Detailed Protocol:

-

Cell Seeding: Pancreatic cancer cells (e.g., Panc-02, KPC) are harvested, counted, and seeded into 6-well plates at a low density (e.g., 500-1000 cells/well) to allow for individual colony growth.

-

Treatment: After allowing the cells to adhere overnight, they are treated with various concentrations of this compound, with or without radiotherapy.

-

Incubation: The plates are incubated in a humidified incubator at 37°C with 5% CO2 for a period of 10-14 days, allowing viable cells to proliferate and form colonies.

-

Fixation and Staining: The medium is removed, and the colonies are washed with PBS. The colonies are then fixed with a solution such as 10% methanol and 10% acetic acid for 15 minutes. After fixation, the colonies are stained with a 0.5% crystal violet solution for 15-30 minutes.

-

Colony Counting: After rinsing with water and air-drying, the number of colonies containing at least 50 cells is counted manually or using an automated colony counter.

-

Data Analysis: The plating efficiency (PE) and surviving fraction (SF) are calculated. PE = (number of colonies formed / number of cells seeded) x 100%. SF = (number of colonies formed after treatment) / (number of cells seeded x PE).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Detailed Protocol:

-

Cell Treatment: Pancreatic cancer cells are seeded in plates and treated with this compound at the desired concentrations for a specified duration (e.g., 24, 48 hours).

-

Cell Harvesting: Both adherent and floating cells are collected. Adherent cells are detached using a gentle cell scraper or trypsin-EDTA.

-

Staining: The collected cells are washed with cold PBS and resuspended in 1X Annexin V binding buffer. FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated for 15 minutes at room temperature in the dark to allow for binding of Annexin V to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells and for PI to enter cells with compromised membranes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The fluorescence of FITC (Annexin V) and PI is measured for each cell.

-

Data Interpretation: The data is typically displayed as a dot plot, which allows for the quantification of different cell populations based on their staining profile.

In Vivo Orthotopic Pancreatic Cancer Mouse Model

This model involves the implantation of cancer cells into the pancreas of an immunocompromised or syngeneic mouse to study tumor growth, metastasis, and the efficacy of therapeutic agents in a more physiologically relevant context.[1][7]

Detailed Protocol:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) for human pancreatic cancer cell lines or syngeneic mice (e.g., C57BL/6) for murine pancreatic cancer cell lines (e.g., Panc-02, KPC) are used.

-

Cell Preparation: Pancreatic cancer cells are cultured, harvested, and resuspended in a sterile solution, such as PBS or Matrigel, at a specific concentration (e.g., 1 x 10^6 cells in 50 µL).

-

Surgical Procedure: The mouse is anesthetized, and a small incision is made in the left upper abdominal quadrant to expose the pancreas. The cell suspension is carefully injected into the tail or head of the pancreas using a fine-gauge needle.

-

Closure: The peritoneum and skin are sutured closed.

-

Tumor Monitoring: Tumor growth is monitored over time using non-invasive imaging techniques such as high-resolution ultrasound or bioluminescence imaging (if cells are engineered to express luciferase).

-

Treatment: Once tumors are established, mice are treated with this compound (e.g., via smart radiotherapy biomaterials) and/or radiotherapy.

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors and other organs are harvested for analysis, including tumor volume and weight measurements, histology, and immunohistochemistry.

Immunohistochemistry (IHC) for CD4+ and CD8+ T-Cells

This technique is used to visualize the presence and localization of CD4+ (helper) and CD8+ (cytotoxic) T-lymphocytes within the tumor microenvironment.[6][8]

Detailed Protocol:

-

Tissue Preparation: Tumors from the in vivo studies are fixed in formalin and embedded in paraffin. Thin sections (e.g., 4-5 µm) are cut and mounted on slides.

-

Deparaffinization and Rehydration: The slides are deparaffinized in xylene and rehydrated through a graded series of alcohol to water.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigens. This is typically done by heating the slides in a citrate buffer.

-

Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution, and non-specific antibody binding is blocked with a serum-based blocking solution.

-

Primary Antibody Incubation: The slides are incubated with primary antibodies specific for CD4 and CD8.

-

Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody is applied. A chromogen substrate (e.g., DAB) is then added, which produces a colored precipitate at the site of the antigen.

-

Counterstaining and Mounting: The sections are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and mounted with a coverslip.

-

Microscopy and Analysis: The slides are examined under a microscope, and the number and distribution of CD4+ and CD8+ T-cells within the tumor are quantified.

Conclusion

This compound is a promising anti-cancer agent with a multi-faceted mechanism of action. Its ability to directly target key oncogenic drivers like KRAS and modulate the tumor immune microenvironment through the inhibition of CSF-1R provides a strong rationale for its clinical development. The induction of apoptosis and enhancement of anti-tumor immunity further contribute to its therapeutic potential. While the publicly available quantitative data on this compound's potency is currently limited, the preclinical studies to date provide a solid foundation for its ongoing investigation in clinical trials. This technical guide summarizes the current understanding of this compound's molecular targets and provides a framework for researchers and drug development professionals to further explore its therapeutic applications in oncology.

References

- 1. Video: Syngeneic Mouse Orthotopic Allografts to Model Pancreatic Cancer [app.jove.com]

- 2. 2.7. Apoptosis Assay [bio-protocol.org]

- 3. Flavocure Biotech Announces FDA Clearance of IND Application for this compound (FBL-03G), for Clinical Trials in Pancreatic Cancer Patients. - BioSpace [biospace.com]

- 4. Clonogenic cell survival assays [bio-protocol.org]

- 5. Flavonoid Derivative of Cannabis Demonstrates Therapeutic Potential in Preclinical Models of Metastatic Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. w3.aapm.org [w3.aapm.org]

- 7. Development of Orthotopic Pancreatic Tumor Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

An In-depth Technical Guide on Flavonoid Interaction with the ACE2 Receptor

Introduction

While specific research on the interaction between Caflanone and the Angiotensin-Converting Enzyme 2 (ACE2) receptor is not presently available in peer-reviewed literature, a growing body of evidence investigates the broader class of flavonoids as potential modulators of ACE2. This guide provides a comprehensive overview of the current understanding of flavonoid-ACE2 interactions, with a focus on the methodologies used to characterize these interactions and the potential implications for drug development, particularly in the context of SARS-CoV-2.

The ACE2 receptor, a key enzyme in the renin-angiotensin system (RAS), plays a critical role in regulating blood pressure and inflammation.[1][2] It has also been identified as the primary entry point for SARS-CoV-2 into human cells, making it a significant target for therapeutic intervention.[1][3][4] Flavonoids, a diverse group of polyphenolic compounds found in plants, are known for their wide range of biological activities and have been explored for their potential to inhibit the interaction between the SARS-CoV-2 spike protein and the ACE2 receptor.[3]

This document details the common experimental approaches to studying flavonoid-protein interactions, summarizes the known interactions of specific flavonoids with the ACE2 receptor, and outlines the associated signaling pathways.

Quantitative Data on Flavonoid-Protein Interactions

The binding affinity of flavonoids to proteins can be quantified using various biophysical techniques. The equilibrium dissociation constant (K D ), inhibition constant (K i ), and IC 50 values are common metrics used to express the strength of these interactions. The following table summarizes representative data for the interaction of various flavonoids with protein targets, illustrating the range of binding affinities observed.

| Flavonoid | Protein Target | Method | Binding Affinity (K D ) | Reference |

| Quercetin | Human Serum Albumin (HSA) | Surface Plasmon Resonance (SPR) | 63 ± 0.03 nM | [5] |

| Kaempferol | Human Serum Albumin (HSA) | Surface Plasmon Resonance (SPR) | 37 ± 0.07 nM | [5] |

| Luteolin | Human Serum Albumin (HSA) | Surface Plasmon Resonance (SPR) | In the µM range | [5] |

| Resveratrol | Human Serum Albumin (HSA) | Surface Plasmon Resonance (SPR) | In the µM range | [5] |

Note: Data specific to flavonoid binding with the ACE2 receptor is still emerging. The data presented here for Human Serum Albumin (HSA) is illustrative of the methodologies used to obtain quantitative binding data for flavonoid-protein interactions.

Experimental Protocols

The study of flavonoid-ACE2 interactions involves a multi-faceted approach, combining computational and experimental methods to elucidate binding mechanisms and functional effects.

Molecular Docking

Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor).[6]

-

Objective: To identify potential binding sites of flavonoids on the ACE2 receptor and to estimate the binding energy of the interaction.

-

Methodology:

-

Preparation of Receptor Structure: The 3D structure of the human ACE2 receptor is obtained from the Protein Data Bank (PDB). Water molecules and any existing ligands are typically removed, and hydrogen atoms are added.

-

Preparation of Ligand Structure: The 2D or 3D structure of the flavonoid is prepared. This includes assigning correct bond orders, and protonation states, and generating a low-energy 3D conformation.

-

Docking Simulation: A docking algorithm is used to systematically explore various conformations of the flavonoid within the defined binding site of the ACE2 receptor. The algorithm scores the different poses based on a scoring function that estimates the binding free energy.

-

Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode. This includes examining the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the flavonoid and the amino acid residues of ACE2.[6]

-

Fluorescence Quenching Assay

This spectroscopic technique is widely used to study the binding of small molecules to proteins by monitoring changes in the intrinsic fluorescence of the protein.[7][8][9]

-

Objective: To determine the binding affinity and quenching mechanism of a flavonoid to the ACE2 receptor.

-

Methodology:

-

Sample Preparation: A solution of purified ACE2 protein is prepared in a suitable buffer. A stock solution of the flavonoid is also prepared.

-

Fluorescence Measurement: The fluorescence emission spectrum of the ACE2 solution is recorded upon excitation at a wavelength typically around 280 nm (to excite tryptophan and tyrosine residues).

-

Titration: Aliquots of the flavonoid stock solution are incrementally added to the ACE2 solution. After each addition, the mixture is incubated to reach equilibrium, and the fluorescence emission spectrum is recorded.

-

Data Analysis: The decrease in fluorescence intensity (quenching) is analyzed using the Stern-Volmer equation to determine the quenching constant. Further analysis can reveal the binding constant (K b ) and the number of binding sites.[7]

-

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique used to measure real-time biomolecular interactions.[5][7][8]

-

Objective: To determine the kinetics (association and dissociation rates) and affinity of flavonoid binding to the ACE2 receptor.

-

Methodology:

-

Immobilization: The purified ACE2 protein is immobilized on the surface of a sensor chip.

-

Binding Analysis: A solution containing the flavonoid is flowed over the sensor surface. The binding of the flavonoid to the immobilized ACE2 causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.

-

Kinetic Analysis: The association rate (k a ) is determined from the initial phase of the binding curve, and the dissociation rate (k d ) is determined from the decay of the signal when the flavonoid solution is replaced with a buffer. The equilibrium dissociation constant (K D ) is calculated as k d /k a .[5]

-

Signaling Pathways and Experimental Workflows

ACE2 Signaling and SARS-CoV-2 Entry

The interaction of the SARS-CoV-2 spike protein with the ACE2 receptor triggers a cascade of events leading to viral entry. Flavonoids are being investigated for their potential to disrupt this process.

References

- 1. A Closer Look at ACE2 Signaling Pathway and Processing during COVID-19 Infection: Identifying Possible Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Natural Flavonoids as Potential Angiotensin-Converting Enzyme 2 Inhibitors for Anti-SARS-CoV-2 [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. scienceopen.com [scienceopen.com]

- 6. mdpi.com [mdpi.com]

- 7. Flavonoids-Macromolecules Interactions in Human Diseases with Focus on Alzheimer, Atherosclerosis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

In Silico Docking of Caflanone: A Technical Guide to Target Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caflanone, a flavonoid derived from the cannabis plant, has garnered significant interest within the scientific community for its potential therapeutic applications, including antiviral and anti-inflammatory properties. Central to understanding its mechanism of action are in silico molecular docking studies, which computationally predict the binding affinity and interaction between this compound and its protein targets. This technical guide provides an in-depth overview of these docking studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows.

Data Presentation: this compound-Protein Binding Affinities

Molecular docking simulations provide crucial quantitative data, primarily in the form of binding energies, which indicate the strength of the interaction between a ligand (this compound) and its target protein. Lower binding energies suggest a more stable and favorable interaction. The following table summarizes the reported binding affinities of this compound with key protein targets.

| Target Protein | PDB ID | Ligand | Software | Binding Energy (kcal/mol) |

| Angiotensin-Converting Enzyme 2 (ACE2) | 6M0J | This compound | AutoDock Vina | -8.2 |

| SARS-CoV-2 Main Protease (3CLpro) | 6LU7 | This compound | AutoDock Vina | -7.9 |

| Papain-Like Protease (PLpro) | 6W9C | This compound | AutoDock Vina | -7.5 |

Experimental Protocols: Molecular Docking of this compound

The following protocol outlines a generalized yet detailed methodology for performing in silico docking studies of this compound with its target proteins, based on common practices in the field using AutoDock Vina.

Preparation of the Target Protein

-

Protein Structure Retrieval: The three-dimensional crystallographic structure of the target protein is downloaded from the Protein Data Bank (PDB).

-

Protein Clean-up: The protein structure is prepared by removing water molecules, co-crystallized ligands, and any other heteroatoms that are not essential for the interaction.

-

Addition of Polar Hydrogens: Polar hydrogen atoms are added to the protein structure, which is crucial for defining the correct ionization and tautomeric states of the amino acid residues.

-

Charge Assignment: Gasteiger charges are computed and assigned to the protein atoms.

-

File Format Conversion: The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina.

Preparation of the Ligand (this compound)

-

Ligand Structure Retrieval: The 2D or 3D structure of this compound is obtained from a chemical database such as PubChem.

-

Energy Minimization: The ligand's structure is energy-minimized to obtain a stable, low-energy conformation. This is typically done using force fields like MMFF94.

-

Torsional Degrees of Freedom: The rotatable bonds in the this compound molecule are defined to allow for conformational flexibility during the docking process.

-

File Format Conversion: The prepared ligand structure is also saved in the PDBQT file format.

Molecular Docking with AutoDock Vina

-

Grid Box Definition: A three-dimensional grid box is defined around the active site of the target protein. The size and center of the grid box are chosen to encompass the entire binding pocket, allowing the ligand to explore different binding poses.

-

Docking Simulation: The docking simulation is performed using AutoDock Vina. The software employs a Lamarckian genetic algorithm to explore a wide range of ligand conformations and orientations within the defined grid box.

-

Scoring and Analysis: AutoDock Vina calculates the binding affinity (in kcal/mol) for the most favorable binding poses. The results are then analyzed to identify the pose with the lowest binding energy and to visualize the interactions between this compound and the amino acid residues of the target protein.

Visualization of Workflows and Pathways

Experimental Workflow: In Silico Docking

The following diagram illustrates the typical workflow for an in silico molecular docking study.

Signaling Pathway: Potential Modulation by this compound

While direct evidence linking this compound to the Wnt/β-catenin signaling pathway is still emerging, many flavonoids are known to modulate this pathway, which is crucial in cell proliferation, differentiation, and apoptosis. Aberrant Wnt signaling is implicated in various diseases, including cancer. The diagram below illustrates a simplified representation of the canonical Wnt/β-catenin signaling pathway.

Conclusion

In silico docking studies are a powerful tool for elucidating the potential molecular interactions of natural compounds like this compound. The data presented in this guide highlight its promising binding affinities for viral and host proteins, suggesting a molecular basis for its observed biological activities. The provided experimental protocol offers a standardized approach for researchers to conduct similar computational investigations. Further research, including in vitro and in vivo studies, is necessary to validate these computational predictions and to fully understand the therapeutic potential of this compound and its role in modulating key signaling pathways.

Caflanone's Attenuation of the Cytokine Storm: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytokine Release Syndrome (CRS), or "cytokine storm," is a life-threatening systemic inflammatory response characterized by the rapid and excessive release of pro-inflammatory cytokines. This hyperinflammation can lead to widespread tissue damage, multi-organ failure, and death. Caflanone (also known as FBL-03G), a non-cannabinoid, non-psychoactive flavonoid derivative of Cannabis sativa, has emerged as a potential therapeutic agent for mitigating the cytokine storm. This document provides a technical overview of the current understanding of this compound's effect on cytokine storms, including its proposed mechanisms of action, a summary of available data, and a discussion of the experimental approaches used to evaluate its efficacy. While specific quantitative data on this compound's direct cytokine inhibition is not yet publicly available, this paper synthesizes the existing preclinical evidence and places it within the broader context of flavonoid anti-inflammatory activity.

Introduction to Cytokine Storm and the Therapeutic Rationale for this compound

A cytokine storm is a severe immune reaction where the body releases an excessive amount of cytokines into the blood too quickly.[1][2] Cytokines are small proteins that act as messengers between cells and play a crucial role in the immune response. However, in a cytokine storm, this signaling becomes uncontrolled, leading to a dangerous cascade of inflammation. Key pro-inflammatory cytokines implicated in this process include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[2][3]

Flavonoids, a class of naturally occurring polyphenolic compounds, are known for their anti-inflammatory and antioxidant properties. This compound, as a novel flavonoid derivative, is being investigated for its potential to modulate the inflammatory pathways that lead to cytokine storms. Preclinical studies suggest that this compound may inhibit the production of several key pro-inflammatory cytokines, making it a promising candidate for further investigation in the context of CRS.[4][5]

Proposed Mechanism of Action: Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of flavonoids, and by extension this compound, are believed to be mediated through the modulation of key intracellular signaling pathways that regulate the expression of pro-inflammatory genes. The two primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In an unstimulated state, the NF-κB dimer is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals (e.g., from pathogens or other cytokines), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on the NF-κB dimer, allowing it to translocate into the nucleus. Inside the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Flavonoids are thought to inhibit this pathway at multiple points. They may directly inhibit the activity of the IKK complex, thereby preventing the phosphorylation and degradation of IκBα. This would result in NF-κB being retained in the cytoplasm and a subsequent reduction in the transcription of pro-inflammatory genes.

Modulation of the MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in the cellular response to a wide range of stimuli, including stress and inflammatory cytokines. This pathway consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors, such as Activator Protein-1 (AP-1). AP-1, in turn, regulates the expression of various genes, including those encoding for pro-inflammatory cytokines.

The three main branches of the MAPK pathway are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Flavonoids have been shown to modulate these pathways, although the specific effects can vary. In the context of inflammation, flavonoids may inhibit the phosphorylation and activation of key kinases in the JNK and p38 MAPK pathways, thereby reducing the activation of AP-1 and the subsequent production of pro-inflammatory cytokines.

Summary of Preclinical Data on this compound's Cytokine Inhibition

While specific IC50 values and detailed dose-response curves for this compound's inhibition of individual cytokines are not publicly available, preclinical in silico and in vitro studies have provided qualitative evidence of its potential.[4][5] These studies suggest that this compound can inhibit the release of a range of pro-inflammatory cytokines.

Table 1: Summary of this compound's Reported Effects on Pro-inflammatory Cytokines

| Cytokine | Reported Effect | Study Type | Reference |

| TNF-α | Inhibition | In silico, In vitro | [4][5] |

| IL-1β | Inhibition | In silico, In vitro | [4][5] |

| IL-6 | Inhibition | In silico, In vitro | [4][5] |

| IL-8 | Inhibition | In silico, In vitro | [4] |

| Mip-1α | Inhibition | In silico, In vitro | [4] |

Note: This table is based on qualitative reports from existing literature. Quantitative data (e.g., IC50 values) is not currently available.

Experimental Protocols for Assessing Cytokine Inhibition

The evaluation of a compound's ability to inhibit cytokine production typically involves a series of in vitro and in vivo experiments. While specific protocols for this compound have not been published, the following represents a standard workflow for assessing the anti-inflammatory properties of a novel compound.

In Vitro Cytokine Release Assay

This is a common initial step to determine the direct effect of a compound on cytokine production by immune cells.

Objective: To quantify the inhibition of cytokine release from immune cells (e.g., peripheral blood mononuclear cells (PBMCs) or macrophage-like cell lines like RAW 264.7) after stimulation with an inflammatory agent in the presence of the test compound.

General Methodology:

-

Cell Culture: Immune cells are cultured in appropriate media and conditions.

-

Pre-treatment: Cells are pre-incubated with various concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Stimulation: An inflammatory stimulus, such as Lipopolysaccharide (LPS), is added to the cell cultures to induce cytokine production. A vehicle control (without this compound) and a negative control (without LPS) are included.

-

Incubation: The cells are incubated for a period sufficient to allow for cytokine production and release into the supernatant (e.g., 4-24 hours).

-

Supernatant Collection: The cell culture supernatant is collected.

-

Cytokine Quantification: The concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay.

-

Data Analysis: The percentage of cytokine inhibition at each concentration of this compound is calculated relative to the stimulated vehicle control. An IC50 value (the concentration of the compound that inhibits 50% of the cytokine release) can then be determined.

Western Blot Analysis for Signaling Pathway Proteins

To investigate the mechanism of action, Western blotting can be used to assess the phosphorylation status of key proteins in the NF-κB and MAPK pathways.

Objective: To determine if this compound inhibits the activation of signaling proteins (e.g., IκBα, p38, JNK) in response to an inflammatory stimulus.

General Methodology:

-

Cell Treatment: Immune cells are treated with this compound and/or an inflammatory stimulus as described in the cytokine release assay.

-

Cell Lysis: At specific time points, the cells are lysed to extract total cellular proteins.

-

Protein Quantification: The protein concentration of the lysates is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target signaling proteins.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.

-

Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to determine the effect of this compound on their activation.

Future Directions and Clinical Perspective

The preliminary preclinical data for this compound are promising, suggesting a potential role in mitigating the cytokine storm. However, further research is crucial to fully elucidate its therapeutic potential. Key future directions include:

-

Quantitative In Vitro Studies: Dose-response studies to determine the IC50 values of this compound for the inhibition of key pro-inflammatory cytokines are necessary.

-

In Vivo Models of Cytokine Storm: The efficacy of this compound needs to be evaluated in animal models of CRS, such as LPS-induced endotoxemia or models of sepsis.

-

Detailed Mechanistic Studies: Further investigation into the precise molecular targets of this compound within the NF-κB and MAPK signaling pathways is warranted.

-

Clinical Trials: Flavocure Biotech has received FDA clearance for an Investigational New Drug (IND) application to initiate a Phase I clinical trial of this compound (FBL-03G) for the treatment of pancreatic cancer.[6] While focused on oncology, these trials will provide valuable information on the safety, tolerability, and pharmacokinetic profile of this compound in humans, which will be critical for its potential development for inflammatory conditions.

Conclusion

This compound represents a promising new therapeutic candidate for the management of cytokine storm. Its proposed mechanism of action, centered on the inhibition of the NF-κB and MAPK signaling pathways, is well-aligned with our current understanding of the molecular drivers of hyperinflammation. While the publicly available data is currently limited, the existing preclinical evidence strongly supports further investigation into the anti-inflammatory and cytokine-inhibiting properties of this novel flavonoid. As more quantitative data from in vitro and in vivo studies become available, a clearer picture of this compound's therapeutic potential will emerge, paving the way for its potential clinical application in a range of inflammatory diseases.

References

- 1. Cannabinoids Alleviate the LPS-Induced Cytokine Storm via Attenuating NLRP3 Inflammasome Signaling and TYK2-Mediated STAT3 Signaling Pathways In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel fluorinated cannabinoid analogs modulate cytokine expression in human C20 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BioSpace News Archive [biospace.com]

- 4. Flavonoid Derivative of Cannabis Demonstrates Therapeutic Potential in Preclinical Models of Metastatic Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. mycannabis.com [mycannabis.com]

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Caflanone FBL-03G

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the synthesis and purification of Caflanone (FBL-03G), a non-psychoactive flavonoid derivative of Cannabis sativa. This compound is a promising therapeutic agent for pancreatic cancer, currently under clinical investigation. While the specific chemical synthesis protocol is proprietary, this note outlines the publicly available information regarding its isolation, multi-step purification process, and analytical characterization. Furthermore, it includes protocols for the application of FBL-03G in preclinical research, based on published studies, and summarizes key experimental data.

Introduction to this compound (FBL-03G)

This compound (FBL-03G) is the unnatural isomer of cannflavin B, a flavonoid metabolite found in cannabis.[1][2] It is a non-cannabinoid, non-psychoactive compound that has demonstrated significant therapeutic potential in preclinical models of pancreatic cancer.[2][3] FBL-03G was initially derived from an endemic, flavonoid-rich strain of Cannabis Sativa discovered in Jamaica.[4][5] Due to its potential, Flavocure Biotech Inc. has developed a proprietary synthesis method to produce commercial quantities for clinical studies.[4][6] The U.S. Food and Drug Administration (FDA) has granted FBL-03G Orphan Drug Designation for the treatment of pancreatic cancer, and it is proceeding to Phase I clinical trials.[6][7][8]

The primary mechanisms of action for FBL-03G include the inhibition of Colony-Stimulating Factor 1 Receptor (CSF1-R) on tumor-associated macrophages and the potent suppression of KRAS expression, a frequent and difficult-to-treat mutation in pancreatic cancer.[1][7] These actions lead to increased cancer cell apoptosis and a reduction in tumor growth, demonstrating potential for treating both localized and metastatic disease.[3][7]

Synthesis and Isolation Approach

The exact chemical synthesis pathway for FBL-03G remains proprietary to Flavocure Biotech.[6] However, the initial development involved a bioactivity-guided isolation approach from a unique Cannabis sativa strain.[2] This process involves isolating and screening multiple flavonoid compounds to identify the most potent therapeutic agent.[2]

Purification Protocol

The purification of FBL-03G from its natural source or synthetic reaction mixture is critical to achieving the high degree of purity required for clinical use. A multi-step chromatographic process is employed to separate FBL-03G from other closely related flavonoids and impurities.[9] A purity of 98.7% has been achieved using these methods.[2]

Detailed Methodology

Objective: To purify FBL-03G to >98.5% purity.

Materials:

-

Crude FBL-03G extract or synthetic reaction mixture.

-

Silica gel (for normal-phase and flash chromatography).

-

C18-functionalized silica gel (for reverse-phase chromatography).

-

Solvents: Hexanes, Ethyl Acetate, Methanol, Acetonitrile, Water (HPLC grade).

-

HPLC system with a preparative column.

-

Rotary evaporator.

-

Fraction collector.

Protocol:

-

Initial Separation (Flash Chromatography):

-

Dissolve the crude material in a minimal amount of a suitable solvent.

-

Load the dissolved sample onto a silica gel column pre-equilibrated with a non-polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

-

Elute the column with a gradient of increasing polarity (increasing the percentage of Ethyl Acetate).

-

Collect fractions and analyze using Thin Layer Chromatography (TLC) to identify fractions containing the target compound.

-

Pool the relevant fractions and concentrate using a rotary evaporator.

-

-

Normal-Phase Column Chromatography:

-

Further purify the pooled fractions from the previous step using normal-phase silica gel column chromatography with a refined solvent gradient to achieve better separation from closely eluting impurities.[9]

-

-

Reverse-Phase Column Chromatography:

-

For compounds requiring orthogonal separation, dissolve the product from the normal-phase step in a suitable solvent and load it onto a C18 reverse-phase column.[9]

-

Elute with a polar mobile phase gradient (e.g., decreasing gradient of Water:Acetonitrile).

-

Collect and pool fractions containing FBL-03G.

-

-

Final Polishing (HPLC):

-

Perform a final purification step using preparative High-Performance Liquid Chromatography (HPLC).[9][10]

-

Dissolve the semi-purified compound and inject it into the HPLC system.

-

Elute with an optimized mobile phase (e.g., an isocratic or gradient method with Acetonitrile and Water).

-

Collect the peak corresponding to FBL-03G.

-

Evaporate the solvent to yield the final, highly purified product.

-

-

Analytical Characterization:

Mechanism of Action

FBL-03G exerts its anti-tumor effects through a multi-faceted approach primarily targeting the tumor microenvironment and key oncogenic pathways.[1] Its mechanism is believed to be mediated by the immune system, leading to the potential for an abscopal effect, where local treatment results in the regression of distant tumors.[9][12]

Experimental Data and Application Protocols

Summary of Preclinical Data

The following tables summarize key quantitative findings from preclinical studies of FBL-03G.

Table 1: In Vitro Efficacy of FBL-03G in Pancreatic Cancer Cells

| Treatment Group | Concentration | Effect | Source |

|---|---|---|---|

| FBL-03G + Radiotherapy | 1 µM FBL-03G + 4 Gy | Synergistic decrease in cancer cell proliferation | [2][13] |

| FBL-03G | 4 µM | More effective at killing cancer cells than 4 Gy radiotherapy |[2][13] |

Table 2: In Vivo Efficacy of FBL-03G in Pancreatic Cancer Mouse Models

| Delivery Method | FBL-03G Dose | Outcome | Source |

|---|---|---|---|

| Smart Radiotherapy Biomaterial (SRB) | 200 µg | Delayed tumor growth by ~3-fold vs. control | [12] |

| Smart Radiotherapy Biomaterial (SRB) | 100 µg | Significantly boosts abscopal effect | [11] |

| Smart Radiotherapy Biomaterial (SRB) | Not specified | Significant survival increase (p < 0.05) up to 60 days | [9][12] |

| Smart Radiotherapy Biomaterial (SRB) | 100, 200, or 300 µg | Significant survival increase (p < 0.0001) vs. radiotherapy alone |[3][10] |

Protocol: In Vitro Clonogenic Survival Assay

Objective: To assess the synergistic effect of FBL-03G and radiotherapy on pancreatic cancer cell survival.

Materials:

-

Panc-02 or KPC pancreatic cancer cells.

-

Complete cell culture medium (e.g., DMEM or RPMI).

-

FBL-03G (98.7% purity), dissolved in DMSO to create a stock solution.[2]

-

6-well culture plates.

-

X-ray irradiator.

-

Crystal Violet staining solution.

Protocol:

-

Seed pancreatic cancer cells in 6-well plates at a density determined to yield 50-150 colonies per well and allow them to attach overnight.

-

Prepare working solutions of FBL-03G in complete medium at final concentrations of 0 µM (vehicle control), 1 µM, and 4 µM.

-

Aspirate the overnight medium and replace it with the FBL-03G-containing medium or vehicle control. Incubate for 24 hours.

-

Expose the designated plates to a single dose of 4 Gy radiation.[2] Leave non-irradiated control plates shielded.

-

After irradiation, replace the medium in all wells with fresh, drug-free complete medium.

-

Incubate the plates for 7-14 days, or until visible colonies form.

-

Fix the colonies with methanol and stain with 0.5% Crystal Violet.

-

Count the number of colonies (containing >50 cells) in each well.

-

Calculate the cell survival fraction for each treatment group relative to the untreated control.

Protocol: Preparation of FBL-03G-Loaded Smart Radiotherapy Biomaterials (SRBs)

Objective: To prepare implantable biomaterials for the sustained in vivo delivery of FBL-03G.

Materials:

-

Poly(lactic-co-glycolic) acid (PLGA).[12]

-

Purified FBL-03G.

-

A suitable solvent (e.g., Acetone or DMSO).[2]

-

Molding equipment or extrusion system to form SRBs of the desired size.

Protocol:

-

Dissolve a defined amount of PLGA polymer in a minimal volume of solvent.

-

Weigh the desired amount of FBL-03G (e.g., 100 µg, 200 µg) and dissolve it completely in the PLGA solution.[10][12]

-

Cast the mixture into a mold or use an appropriate fabrication method to create small, implantable depots (e.g., cylindrical rods or spheres).

-

Allow the solvent to fully evaporate under vacuum, resulting in a solid polymer matrix with encapsulated FBL-03G.

-

The resulting SRBs can be implanted directly into tumors in animal models using a brachytherapy needle.[11] This allows for the slow, sustained release of FBL-03G at the tumor site as the polymer degrades.[12]

References

- 1. This compound (Flavocure Biotech) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Flavonoid Derivative of Cannabis Demonstrates Therapeutic Potential in Preclinical Models of Metastatic Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flavonoid Derivative of Cannabis Demonstrates Therapeutic Potential in Preclinical Models of Metastatic Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. healtheuropa.com [healtheuropa.com]

- 5. terpenesandtesting.com [terpenesandtesting.com]

- 6. healtheuropa.com [healtheuropa.com]

- 7. Flavocure Biotech Announces FDA Clearance of IND Application for this compound (FBL-03G), for Clinical Trials in Pancreatic Cancer Patients. - BioSpace [biospace.com]

- 8. flavocure.com [flavocure.com]

- 9. This compound | 199167-23-2 | Benchchem [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. w3.aapm.org [w3.aapm.org]

- 13. news-medical.net [news-medical.net]

Application Notes and Protocols for the Analytical Characterization of Caflanone

These application notes provide detailed methodologies for the analytical characterization of Caflanone (5,7-dihydroxy-3,6,8-trimethoxyflavone), a flavonoid with potential therapeutic properties. The protocols are intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a polymethoxylated flavone that has garnered interest for its potential biological activities. Accurate and robust analytical methods are crucial for its identification, quantification, and characterization in various matrices, from plant extracts to biological samples. This document outlines standard protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Vis Spectroscopy.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Systematic Name | 5,7-dihydroxy-3,6,8-trimethoxy-2-phenyl-4H-chromen-4-one | - |

| Chemical Formula | C₁₈H₁₆O₇ | |

| Molecular Weight | 344.32 g/mol | |

| Exact Mass | 344.08960285 Da |

Table 2: Chromatographic and Spectroscopic Data for this compound Characterization

| Parameter | Method | Typical Value | Notes |

| Retention Time (t_R_) | HPLC-UV | Compound- and method-dependent | A typical starting point for method development would be a C18 column with a water/acetonitrile gradient. |

| UV-Vis λ_max_ | UV-Vis Spectroscopy (in Methanol) | Band I: ~330-350 nm, Band II: ~270-280 nm | Flavonoids typically exhibit two major absorption bands. |

| Parent Ion [M+H]⁺ (m/z) | LC-MS (ESI+) | 345.0973 | Calculated for C₁₈H₁₇O₇⁺ |

| ¹H NMR (δ ppm) | NMR Spectroscopy | Data for structurally similar flavonoids is available as a reference. | Specific shifts are dependent on the solvent used. |

| ¹³C NMR (δ ppm) | NMR Spectroscopy | Data for structurally similar flavonoids is available as a reference. | Specific shifts are dependent on the solvent used. |

Experimental Protocols

The following are detailed protocols for the analytical characterization of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This protocol describes a general method for the separation and quantification of this compound using HPLC with UV detection.

3.1.1. Materials and Reagents

-

This compound standard (or a well-characterized extract)

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Ultrapure water

-

Formic acid (or another suitable modifier)

-

0.22 µm syringe filters

3.1.2. Instrumentation

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Column oven

-

UV-Vis or Diode Array Detector (DAD)

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

3.1.3. Chromatographic Conditions

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-5 min: 20% B

-

5-25 min: 20-80% B

-

25-30 min: 80% B

-

30.1-35 min: 20% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection Wavelength: 275 nm and 340 nm

3.1.4. Sample Preparation

-

Accurately weigh and dissolve the this compound standard or extract in methanol to a known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions to prepare calibration standards in the desired concentration range.

-

Filter all samples and standards through a 0.22 µm syringe filter before injection.

3.1.5. Data Analysis

-

Identify the this compound peak based on its retention time compared to the standard.

-

Generate a calibration curve by plotting the peak area versus the concentration of the standards.

-

Quantify this compound in unknown samples using the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a general method for the identification and confirmation of this compound using LC-MS.

3.2.1. Materials and Reagents

-

As per HPLC-UV protocol, but with LC-MS grade solvents.

3.2.2. Instrumentation

-

UPLC or HPLC system

-

Mass spectrometer with an electrospray ionization (ESI) source (e.g., Q-TOF, Triple Quadrupole)

-

C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

3.2.3. Chromatographic and MS Conditions

-

Chromatographic conditions: Similar to the HPLC-UV method, but with a proportionally adjusted flow rate for the smaller column diameter (e.g., 0.3-0.5 mL/min).

-

Ionization Mode: ESI positive

-

Capillary Voltage: 3.5 kV

-

Drying Gas Temperature: 325 °C

-

Drying Gas Flow: 10 L/min

-

Nebulizer Pressure: 35 psi

-

Scan Range: m/z 100-500

-

Fragmentation (for MS/MS): Use varying collision energies (e.g., 10-40 eV) to obtain fragment ions.

3.2.4. Sample Preparation

-

As per the HPLC-UV protocol, with final concentrations typically in the ng/mL to low µg/mL range.

3.2.5. Data Analysis

-

Extract the ion chromatogram for the expected m/z of the protonated molecule [M+H]⁺ of this compound (345.0973).

-

Confirm the identity by comparing the retention time and mass spectrum with a standard or with theoretical values.

-

Analyze the MS/MS fragmentation pattern to provide further structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

3.3.1. Materials and Reagents

-

Purified this compound sample (~5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d)

-

NMR tubes

3.3.2. Instrumentation

-

NMR spectrometer (e.g., 400 MHz or higher)

3.3.3. Sample Preparation

-

Dissolve the purified this compound sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer the solution to an NMR tube.

3.3.4. Data Acquisition

-

Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra according to standard instrument procedures.

-

Reference the spectra to the residual solvent peak.

3.3.5. Data Analysis

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Assign the chemical shifts of the protons and carbons based on their multiplicity, coupling constants, and correlations in the 2D spectra.

UV-Vis Spectroscopy

This protocol describes how to obtain the UV-Vis absorption spectrum of this compound.

3.4.1. Materials and Reagents

-

Purified this compound sample

-

Spectroscopic grade methanol

-

Quartz cuvettes

3.4.2. Instrumentation

-

UV-Vis spectrophotometer

3.4.3. Sample Preparation

-

Prepare a stock solution of this compound in methanol of a known concentration.

-

Dilute the stock solution to a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0 AU).

3.4.4. Data Acquisition

-

Use methanol as a blank to zero the spectrophotometer.

-

Record the absorbance spectrum of the this compound solution over a wavelength range of 200-600 nm.

3.4.5. Data Analysis

-

Identify the wavelengths of maximum absorbance (λ_max_).

Visualizations

Experimental Workflow

Caption: General experimental workflow for the isolation and analytical characterization of this compound.

Proposed Signaling Pathway of this compound in Cancer Cells

This proposed pathway is based on the mechanism of action of a structurally similar flavone, "flavone A" (5,7-dihydroxy-3,6,8-trimethoxyflavone), which induces apoptosis in cancer cells.

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Novel Compounds

Topic: In Vitro Assay Protocols for Cytotoxicity Assessment

Audience: Researchers, scientists, and drug development professionals.

Introduction

The evaluation of a compound's cytotoxic potential is a critical step in the drug discovery and development process. In vitro cytotoxicity assays provide essential information on a substance's intrinsic toxicity to cells, helping to determine therapeutic windows and elucidate mechanisms of action. This document provides a detailed overview of standard in vitro protocols applicable for assessing the cytotoxicity of novel compounds, using the example of a hypothetical flavonoid, "Caflanone." Flavonoids are a class of natural compounds known to exhibit a range of biological activities, including cytotoxic effects on cancer cells.[1][2][3] The protocols described herein are broadly applicable to various cell types and novel chemical entities.

Data Presentation

The primary quantitative measure derived from cytotoxicity assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits a biological process (e.g., cell growth) by 50%. This data is typically presented in a tabular format for clear comparison across different cell lines and exposure times.

Table 1: Illustrative Cytotoxicity Data for a Novel Compound (e.g., this compound) on Various Cancer Cell Lines

| Cell Line | Compound | Incubation Time (hours) | IC50 (µM) | Assay Type |

| Human Colon Cancer (HT-29) | This compound | 48 | 25.5 | MTT Assay |

| Human Breast Cancer (MCF-7) | This compound | 48 | 42.1 | MTT Assay |

| Human Prostate Cancer (PC-3) | This compound | 48 | 18.9 | LDH Assay |

| Human Lung Cancer (A549) | This compound | 72 | 15.3 | MTT Assay |

| Normal Human Dermal Fibroblasts (NHDF) | This compound | 48 | >100 | MTT Assay |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[4] Viable cells contain mitochondrial dehydrogenases that can reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4] The amount of formazan produced is proportional to the number of living cells.[4]

Protocol:

-

Cell Seeding:

-